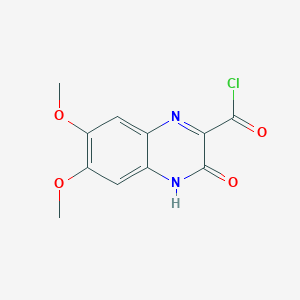

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo es un compuesto químico con la fórmula molecular C12H11ClN2O4. Es un derivado de la quinoxalina, un compuesto bicíclico que contiene un anillo de benceno fusionado a un anillo de pirazina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo típicamente involucra la reacción del ácido 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carboxílico con cloruro de tionilo. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente a bajas temperaturas, para evitar la descomposición del producto .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a mayor escala probablemente implicaría condiciones de reacción similares a las utilizadas en entornos de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o alcoholes.

Hidrólisis: El compuesto puede ser hidrolizado para formar el ácido carboxílico correspondiente.

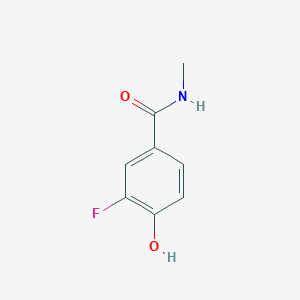

Reacciones de condensación: Puede reaccionar con aminas para formar amidas.

Reactivos y condiciones comunes

Cloruro de tionilo: Usado en la síntesis del compuesto.

Aminas y alcoholes: Usados en reacciones de sustitución.

Agua: Usada en reacciones de hidrólisis.

Principales productos formados

Amidas: Formadas a partir de la reacción con aminas.

Ésteres: Formados a partir de la reacción con alcoholes.

Ácidos carboxílicos: Formados a partir de la hidrólisis.

Aplicaciones Científicas De Investigación

El cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo tiene varias aplicaciones en investigación científica:

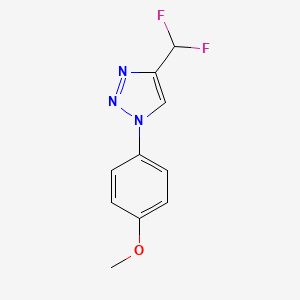

Química: Usado como intermedio en la síntesis de moléculas más complejas.

Medicina: Investigado por su posible uso en el desarrollo de productos farmacéuticos, particularmente aquellos que se dirigen a afecciones neurológicas.

Industria: Usado en la síntesis de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo no está bien documentado. Como derivado de la quinoxalina, puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores, a través de interacciones de unión que inhiben o modulan su actividad.

Comparación Con Compuestos Similares

Compuestos similares

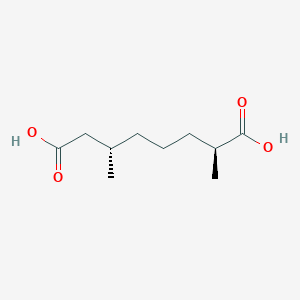

Ácido 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carboxílico: Precursor en la síntesis del derivado de cloruro de carbonilo.

6,7-Dimetoxi-3,4-dihidroisoquinolina:

Singularidad

El cloruro de 6,7-dimetoxi-3-oxo-3,4-dihidroquinoxalina-2-carbonilo es único debido a sus grupos funcionales específicos, que le permiten participar en una variedad de reacciones químicas y lo convierten en un intermedio valioso en la síntesis de moléculas más complejas .

Propiedades

IUPAC Name |

6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-17-7-3-5-6(4-8(7)18-2)14-11(16)9(13-5)10(12)15/h3-4H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBQSZJGLZBBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40841833 |

Source

|

| Record name | 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40841833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916156-50-8 |

Source

|

| Record name | 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40841833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)

![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)